2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Description
Scientific Research Applications
Novel Heterocyclic Systems Development
Research by Medvedeva et al. (2006) focused on the synthesis of novel polycondensed heterocyclic systems including [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. These systems were developed through reactions involving oxalyl chloride, 1,3-dipolar cycloaddition, and diene synthesis with acetylenedicarboxylic acid dimethyl ester (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Synthesis of Substituted 1,2-Dithiolo[3,4-c]quinolin-1-ylidene(Aryl)amines
In 2017, Medvedeva et al. synthesized novel compounds by reacting substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines. This led to the formation of various derivatives, including 10-(arylimino)-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones (Medvedeva, Zubkov, Yankina, Grudinin, Shikhaliev, & Royer, 2017).
Synthesis of Anticoagulant Derivatives
Novichikhina et al. (2020) synthesized compounds derived from pyrrolo[3,2,1-ij]quinoline-1,2-diones, which were evaluated for their anticoagulant activity. This involved the synthesis of 4-acyl-1,4′,4′,6′-tetramethylspiro[pyrrolidine-3,1′-pyrrolo[3,2,1-ij]quinolin]-2′(4′H)-ones and their assessment against blood coagulation factors Xa and XIa (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).
Protein Kinase Inhibitors
A study in 2022 by Medvedeva and Shikhaliev designed and synthesized derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione as protein kinase inhibitors. They identified several compounds with significant inhibition activity against human kinases, suggesting potential applications in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
Properties
IUPAC Name |
13-ethoxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S3/c1-4-20-7-5-8-10-13(22-23-15(10)21)16(2,3)17-11(8)9(6-7)12(18)14(17)19/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSWVQBHZXMMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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